

Application Notes and Protocols for Sonogashira Coupling of EN219-Alkyne

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Compound of Interest

Compound Name: EN219-alkyne

Cat. No.: B15555075

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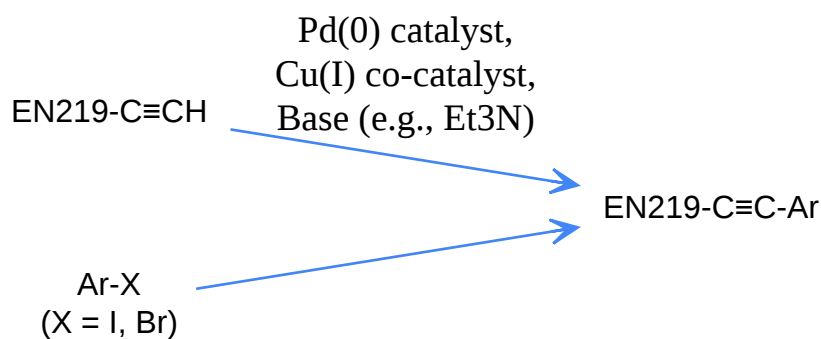
For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction used in organic synthesis to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. [1][2][3] This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecules, including pharmaceuticals, natural products, and functional organic materials.[1] The reaction is typically carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base, which allows for its application in the synthesis of intricate molecules.[1] This protocol details the application of the Sonogashira coupling for the functionalization of **EN219-alkyne**, a complex terminal alkyne of significant interest in targeted drug development.

The reaction employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. While traditional methods often require anhydrous and anaerobic conditions, newer procedures have been developed that can be performed under less stringent conditions. This document provides a detailed protocol for the Sonogashira coupling of **EN219-alkyne** with a representative aryl iodide, including reaction setup, monitoring, work-up, and purification.

Reaction Scheme



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Caption: General scheme of the Sonogashira coupling of **EN219-alkyne** with an aryl halide.

Experimental Protocols

Materials and Reagents:

- **EN219-alkyne** (substrate)
- Aryl iodide or bromide (coupling partner)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)
- Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
- Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
- Anhydrous sodium sulfate or magnesium sulfate
- Solvents for chromatography (e.g., hexanes, ethyl acetate)
- Inert gas (Argon or Nitrogen)

Equipment:

- Schlenk flask or round-bottom flask with a condenser

- Magnetic stirrer and hotplate
- Inert gas line (manifold or balloon)
- Syringes and needles
- Thin Layer Chromatography (TLC) plates and chamber
- Rotary evaporator
- Flash chromatography system

Detailed Protocol:

- Reaction Setup:
 - To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the aryl halide (1.0 eq).
 - Add **EN219-alkyne** (1.2 eq).
 - Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq) and copper(I) iodide (0.1 eq).
 - Add the anhydrous, degassed solvent (to achieve a concentration of 0.1 M with respect to the aryl halide).
 - Finally, add the amine base (e.g., triethylamine, 3.0 eq) via syringe.
- Reaction Execution:
 - Stir the reaction mixture at room temperature for 15-30 minutes.
 - The reaction can be gently heated (e.g., to 40-60 °C) to increase the reaction rate, particularly if the aryl halide is a bromide.
 - Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to 24 hours.
- Work-up and Purification:

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent such as ethyl acetate.
- Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

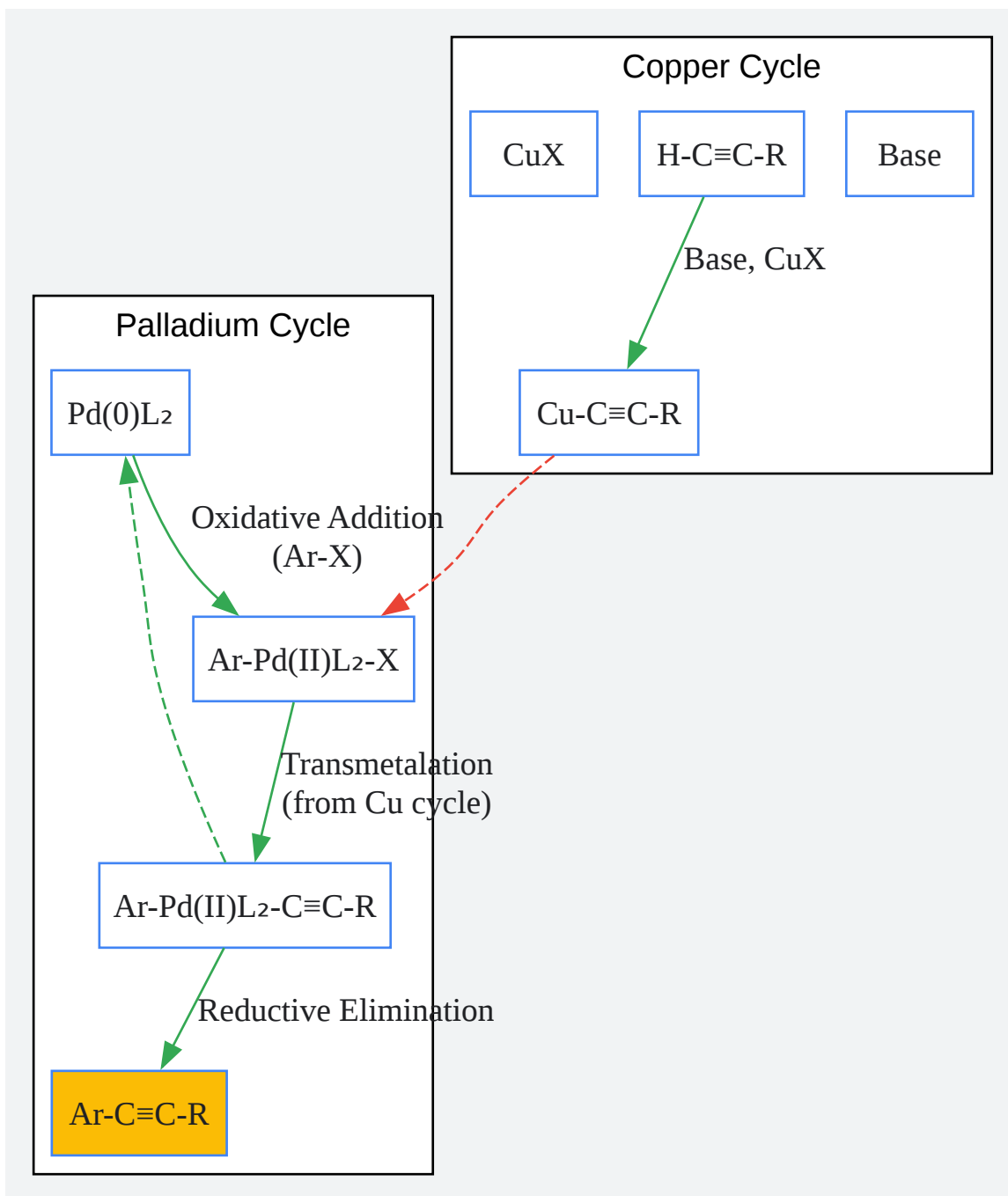
Data Presentation

Table 1: Representative Reaction Conditions and Yields for Sonogashira Coupling of **EN219-Alkyne** with Aryl Iodides.

Entry	Aryl Iodide	Pd Cataly st (mol%)	CuI (mol%)	Base	Solven t	Temp (°C)	Time (h)	Yield (%)
1	4-iodotolu ene	Pd(PPh ₃) ₄ (5)	10	Et ₃ N	THF	25	12	92
2	1-iodo-4-nitroben zene	PdCl ₂ (PPh ₃) ₂ (5)	10	DIPEA	DMF	40	8	88
3	Methyl 4-iodoben zoate	Pd(PPh ₃) ₄ (5)	10	Et ₃ N	THF	25	16	95
4	4-iodoani sole	PdCl ₂ (PPh ₃) ₂ (5)	10	DIPEA	DMF	50	10	85

Mechanism and Workflow Diagrams

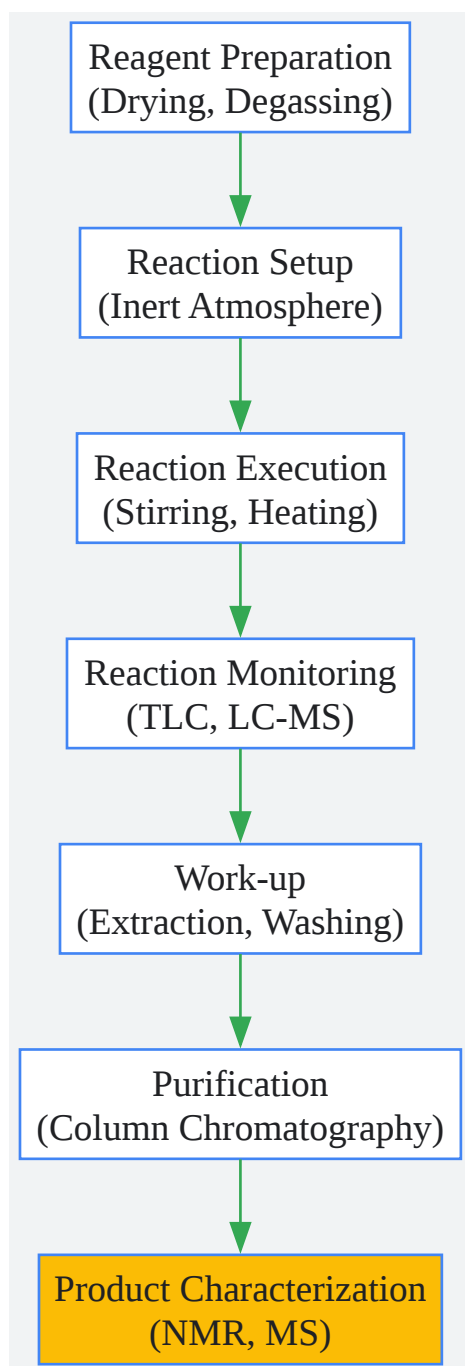
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.



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Caption: Catalytic cycles of the Sonogashira coupling reaction.

The experimental workflow can be visualized as a series of sequential steps from preparation to the final product.



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Caption: Experimental workflow for the Sonogashira coupling of **EN219-alkyne**.

Troubleshooting and Optimization

- Low Yield:

- Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
- Increase the reaction temperature or switch to a more polar solvent like DMF.
- For less reactive aryl bromides, consider using a more active palladium catalyst system, such as one with bulky electron-rich phosphine ligands (e.g., XPhos, SPhos).
- Formation of Homocoupled Alkyne:
 - This side product arises from the oxidation of the copper acetylide. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.
 - Consider using a copper-free Sonogashira protocol, which may require a different palladium catalyst and base system.
- Decomposition of Starting Material:
 - If **EN219-alkyne** is sensitive to heat or base, conduct the reaction at the lowest possible temperature and consider using a milder base.

Conclusion

The Sonogashira coupling is an indispensable tool for the synthesis of complex molecules in drug discovery. The protocol provided offers a robust starting point for the successful coupling of **EN219-alkyne** with a variety of aryl halides. Careful attention to reaction conditions, particularly the maintenance of an inert atmosphere and the purity of reagents, is critical for achieving high yields and purity of the desired product. Further optimization of the catalyst, solvent, and base may be necessary for particularly challenging substrates.

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References

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